4-Amino-1-isopropyl-2,5-dihydro-1H-pyrrole-3-carbonitrile
Description
4-Amino-1-isopropyl-2,5-dihydro-1H-pyrrole-3-carbonitrile is a pyrrole-based carbonitrile derivative characterized by an amino group at position 4, an isopropyl substituent at position 1, and a nitrile group at position 2. This compound belongs to a class of heterocyclic molecules with applications in medicinal chemistry and materials science due to their diverse electronic and steric properties.
Properties
Molecular Formula |
C8H13N3 |
|---|---|
Molecular Weight |
151.21 g/mol |
IUPAC Name |
4-amino-1-propan-2-yl-2,5-dihydropyrrole-3-carbonitrile |
InChI |
InChI=1S/C8H13N3/c1-6(2)11-4-7(3-9)8(10)5-11/h6H,4-5,10H2,1-2H3 |
InChI Key |
QVOSYMFARFXAME-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1CC(=C(C1)N)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-1-isopropyl-2,5-dihydro-1H-pyrrole-3-carbonitrile can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the condensation of an appropriate amine with a nitrile-containing precursor followed by cyclization can yield the desired compound .
Industrial Production Methods: Industrial production of this compound typically involves optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: 4-Amino-1-isopropyl-2,5-dihydro-1H-pyrrole-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to form more complex structures.
Reduction: Reduction reactions can be used to modify the nitrile group or other functional groups present in the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often employed.
Substitution: Various electrophiles and nucleophiles can be used depending on the desired substitution.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amines or other reduced forms .
Scientific Research Applications
4-Amino-1-isopropyl-2,5-dihydro-1H-pyrrole-3-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in the study of reaction mechanisms.
Biology: The compound’s biological activity is of interest for developing new pharmaceuticals and studying biochemical pathways.
Industry: It can be used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism by which 4-Amino-1-isopropyl-2,5-dihydro-1H-pyrrole-3-carbonitrile exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects .
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The target compound’s structure can be compared to pyrrole carbonitrile derivatives with substitutions at positions 1, 3, 4, or 3. Key analogs include:
2-Amino-5-isopropyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carbonitrile
- Differences: The amino group is at position 2, and an oxo group replaces the dihydro moiety at position 3.
5-Acetyl-4-amino-1-(4-methoxyphenyl)-1H-pyrrole-3-carbonitrile (4c)
- Differences : A 4-methoxyphenyl group at position 1 and an acetyl group at position 4.
- Impact : The methoxyphenyl substituent introduces steric bulk and electron-donating effects, which may reduce solubility in polar solvents compared to the isopropyl group in the target compound .
4-((5-Bromopyridin-2-yl)amino)-1-methyl-2,5-dioxo-2,5-dihydro-1H-pyrrole-2-carbonitrile (4a)
- Differences: A bromopyridinylamino group at position 4 and a methyl group at position 1.
Physical and Spectroscopic Properties
Melting Points and Yields
- Key Observations :
- Electron-withdrawing groups (e.g., CN, C=O) lower melting points due to reduced intermolecular forces, while bulky substituents (e.g., methoxyphenyl) increase melting points via enhanced packing efficiency .
- Yields vary significantly (32–80%), influenced by steric hindrance and reaction conditions .
Reactivity and Crystallographic Behavior
- Hydrogen Bonding: Compounds like 4c and 4d () exhibit NH₂ groups that participate in hydrogen bonds, stabilizing crystal lattices. In contrast, the oxo group in 2-amino-5-isopropyl-4-oxo analogs () may form stronger intermolecular interactions .
- Crystal Packing : The title compound in , featuring a nitrobenzylidene group, shows hydrogen-bonded dimers along the b-axis, a pattern distinct from isopropyl-substituted analogs, which likely exhibit less directional packing due to the branched alkyl group .
Electronic Properties
- Electron-Donating vs. Withdrawing Groups: Methoxyphenyl (4c) and dimethylamino () groups enhance electron density at the pyrrole ring, increasing nucleophilicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
